Benzyl-cyclopropyl-piperidin-4-yl-amine is a synthetic compound classified as a piperidine derivative. This compound features a unique structure that includes a benzyl group, a cyclopropyl group, and a piperidine ring. These structural components contribute to its distinctive chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound is of interest due to its diverse biological activities and potential therapeutic uses, making it a valuable building block in drug development and research.
The synthesis of Benzyl-cyclopropyl-piperidin-4-yl-amine can be accomplished through several methods, often employing techniques that optimize yield and purity. One common approach involves the use of phenylsilane, which facilitates the formation and reduction of imines, leading to cyclization and reduction of piperidinone intermediates using an iron complex as a catalyst. This method demonstrates efficiency in producing piperidine derivatives on both small and large scales.
Another notable method includes one-pot sequential reactions involving gold-catalyzed cyclization followed by chemoselective reduction. This modular synthesis allows for the incorporation of various functional groups while maintaining high yields. The use of protecting groups for amines, such as carbamates, is also prevalent in the synthesis process to enhance the stability and reactivity of intermediates .
The synthesis typically involves:
Benzyl-cyclopropyl-piperidin-4-yl-amine has a complex molecular structure characterized by its molecular formula and molecular weight approximately 219.31 g/mol. The structure consists of:
This arrangement allows for unique interactions with biological targets, influencing its pharmacological profile.
The compound's structural data supports its classification as a piperidine derivative, which is significant in medicinal chemistry for drug design. The presence of both benzyl and cyclopropyl groups enhances its binding affinity to various receptors.
Benzyl-cyclopropyl-piperidin-4-yl-amine is capable of undergoing various chemical reactions:
The outcomes of these reactions depend significantly on the specific conditions employed:
The mechanism of action for Benzyl-cyclopropyl-piperidin-4-yl-amine involves its interaction with specific molecular targets within biological systems. The piperidine ring is known to modulate the activity of various receptors and enzymes, while the benzyl and cyclopropyl groups enhance binding affinity. This interaction can lead to significant biological effects, including potential antimicrobial and anticancer activities.
Benzyl-cyclopropyl-piperidin-4-yl-amine is typically presented as a pale yellow oily liquid with notable solubility in organic solvents. It exhibits stability under standard laboratory conditions but can be reactive under strong oxidizing or reducing environments.
The compound's chemical properties are characterized by:
These properties make it suitable for various applications in organic synthesis and drug development.
Benzyl-cyclopropyl-piperidin-4-yl-amine has several significant scientific applications:
The synthesis of benzyl-cyclopropyl-piperidin-4-yl-amine derivatives emerged from efforts to conformationally restrict bioactive molecules in antiviral and neurological drug discovery. Early synthetic routes leveraged reductive amination and pyridine hydrogenation strategies, with key developments including:
Table 1: Historical Synthetic Methods for Piperidine Derivatives
Method | Catalyst/Reagent | Key Advantage | Representative Yield |
---|---|---|---|
Pyridine Hydrogenation | Ru/Ni Catalysts | Diastereoselective cis-reduction | 75-92% |
Reductive Amination | NaBH₃CN/Pd-C | Chemoselectivity for tertiary amines | 68-85% [4] |
Ester Reduction | SMEAH-Pyrrolidine Complex | Selective aldehyde formation | >90% [8] |
These methods enabled gram-scale production of critical intermediates like N-benzyl-4-formylpiperidine, facilitating structure-activity relationship (SAR) studies of neuroactive compounds [8]. The cyclopropyl incorporation represented a strategic shift toward conformational restriction, with cyclopropylamine serving as a bioisostere for saturated heterocycles or acyclic amines to enhance target binding specificity [7].
The molecular architecture of benzyl-cyclopropyl-piperidin-4-yl-amine integrates three pharmacologically significant features:
Table 2: Key Physicochemical Properties of Benzyl-cyclopropyl-piperidin-4-yl-amine Derivatives
Property | Value/Range | Biological Implication |
---|---|---|
Hydrogen Bond Acceptors | 2 | Target engagement versatility |
Hydrogen Bond Donors | 1 (tertiary amine) | Reduced solvation energy |
Calculated LogP (XLogP3) | 2.4 ± 0.3 | Optimal CNS penetration |
Molecular Rigidity (Fsp³) | 0.45-0.65 | Enhanced selectivity in polypharmacology |
Dipole Moment | 2.8-3.2 Debye | Directional receptor interactions |
The scaffold’s structural hybridity enables simultaneous engagement of orthogonal binding pockets—the piperidine nitrogen targets hydrogen bond donors, the cyclopropyl occupies hydrophobic clefts, and the benzyl group interfaces with aromatic residues [7] [10].
Benzyl-cyclopropyl-piperidin-4-yl-amine derivatives have enabled 3D pharmacophore modeling for challenging drug targets:
Table 3: Bioactive Derivatives and Target Affinities
Compound | Target | Activity (IC₅₀/Ki) | Application |
---|---|---|---|
(R)-N-benzyl-N-cyclopropylpiperidin-3-amine | Muscarinic M₁ Receptor | 0.53 μM [4] | Cognitive disorders |
6-Bromo-2-(trans-cyclopropyl)benzothiazole | Viral Replicase | 30.6 μM [7] | Antiviral development |
4-(4-Piperidylbenzyl)morpholine | Urotensin-II Receptor | 24.4 nM [9] | Cardiovascular therapeutics |
GlyT1 Inhibitor Analogs | Glycine Transporter 1 | 7.1 nM [9] | Schizophrenia treatment |
These derivatives enabled pharmacophore-driven virtual screening, identifying novel chemotypes with improved selectivity indices (>100-fold vs off-targets) in antiviral and antipsychotic programs [3] [9]. The scaffold’s versatility is evidenced by its role in diverse therapeutic areas—antivirals targeting neurotropic alphaviruses, 11β-HSD1 inhibitors for metabolic disorders, and GlyT1 inhibitors for neurological conditions [3] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3